molecular formula C32H30ClN3O4 B12495285 4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12495285
M. Wt: 556.0 g/mol
InChI Key: UOWDGRGWKVKIKG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with various functional groups, including chlorophenyl, methyl, phenyl, and trimethoxyphenyl groups. The presence of these diverse substituents imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the various substituents. Common synthetic routes include:

    Cyclization Reactions: The formation of the pyrazoloquinoline core often involves cyclization reactions, where precursor molecules undergo intramolecular reactions to form the fused ring system.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as nitro or amino groups.

Scientific Research Applications

4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one lies in its complex structure and the combination of multiple functional groups, which impart diverse chemical and biological properties

Properties

Molecular Formula

C32H30ClN3O4

Molecular Weight

556.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-methyl-1-phenyl-7-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C32H30ClN3O4/c1-18-28-29(19-10-12-22(33)13-11-19)30-24(34-32(28)36(35-18)23-8-6-5-7-9-23)14-20(15-25(30)37)21-16-26(38-2)31(40-4)27(17-21)39-3/h5-13,16-17,20,29,34H,14-15H2,1-4H3

InChI Key

UOWDGRGWKVKIKG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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